molecular formula C6H7N5O B14021365 N-Hydroxy-9-methyladenine CAS No. 7269-60-5

N-Hydroxy-9-methyladenine

Cat. No.: B14021365
CAS No.: 7269-60-5
M. Wt: 165.15 g/mol
InChI Key: ODJDQMHTJOZHFO-UHFFFAOYSA-N
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Description

N-Hydroxy-9-methyladenine is a purine base analog characterized by a hydroxyl (-OH) group attached to the N-9 position of the adenine skeleton. Structurally, it differs from 9-methyladenine by the substitution of a hydroxyl group for a hydrogen atom at the N-9 position.

Properties

CAS No.

7269-60-5

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

N-(9-methylpurin-6-yl)hydroxylamine

InChI

InChI=1S/C6H7N5O/c1-11-3-9-4-5(10-12)7-2-8-6(4)11/h2-3,12H,1H3,(H,7,8,10)

InChI Key

ODJDQMHTJOZHFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NO

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 9-Methyladenine Derivatives

A common precursor is 6-chloro-9-methyladenine, synthesized or commercially available, which is then subjected to nucleophilic substitution or amination reactions to introduce various substituents at the N6 position before further functionalization.

N-Hydroxy Functionalization Approaches

While direct literature specifically on this compound is limited, related N-substituted 9-methyladenine compounds have been prepared using the following approaches:

  • Nucleophilic substitution on halogenated 9-methyladenine : For example, refluxing 6-chloro-9-methyladenine with amines in ethanol with triethylamine yields N6-substituted derivatives.
  • Oxidative or reductive functionalization : Selective reduction using reagents such as sodium borohydride in the presence of cerium chloride (Luche reduction) at low temperatures (-40 °C) has been used to stereoselectively reduce ketone intermediates, introducing hydroxy groups in related norbornyl-substituted adenine derivatives.
  • Hydroxy substitution via hydroxyalkylation : Reaction of 6-chloropurine derivatives with hydroxyalkyl halides in the presence of sodium hydride in DMF leads to hydroxyalkoxy methyl purine derivatives, which may be further modified to hydroxyadenine analogs.

Representative Preparation Example from Patent Literature

A patent (AU626983B2) describes detailed synthetic steps for various N6-substituted 9-methyladenines, which can be adapted for N-hydroxy derivatives:

Step Reagents & Conditions Description Yield Notes
1 6-Chloro-9-methyladenine + amine + triethylamine + ethanol, reflux 24h Nucleophilic substitution to form N6-substituted 9-methyladenine 74-84% Purification by C-18 chromatography
2 N6-substituted 9-methyladenine + bromine in sodium acetate buffer (pH 3.9), stir overnight Bromination at 8-position 84% Precipitate isolation and silica gel chromatography
3 N6-(endo-2-norbornyl)-8-bromo-9-methyladenine + sodium acetate + acetic anhydride, reflux overnight Oxidation to 8-oxo derivative 75% Purification by chromatotron
4 N6-(endo-2-norbornyl)-8-bromo-9-methyladenine + cyclopentylamine, reflux overnight Amination at 8-position 77% Purification by C-18 column

This sequence demonstrates the versatility of the 9-methyladenine scaffold for introducing hydroxy or amino substituents, which can be adapted for N-hydroxy derivatives by selecting appropriate nucleophiles and oxidation/reduction conditions.

A notable method for stereoselective hydroxy group introduction involves the Luche reduction (NaBH4-CeCl3) at low temperature (-40 °C), which has been successfully applied to norbornyl-substituted adenine derivatives to yield endo-5-hydroxy substituents with high selectivity. This method could be adapted for the preparation of this compound by reducing suitable ketone intermediates.

Purification and Characterization

Purification of this compound and related derivatives is commonly achieved by:

  • Reverse-phase C-18 column chromatography.
  • Silica gel chromatography with gradients of ethyl acetate and petroleum ether.
  • Chromatotron purification with solvent systems such as chloroform and ethanol.

Characterization data typically include:

  • Melting point (e.g., 107-131 °C depending on derivative).
  • ^1H Nuclear Magnetic Resonance (NMR) spectroscopy in DMSO-d6 showing characteristic signals for methyl, amino, and hydroxy protons.
  • High-performance liquid chromatography (HPLC) purity assessment.

Summary Table of Key Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Key Features
Nucleophilic substitution 6-Chloro-9-methyladenine Amine, triethylamine, ethanol, reflux 24h 74-84 Formation of N6-substituted derivatives
Bromination N6-substituted 9-methyladenine Bromine, sodium acetate buffer pH 3.9, overnight 84 Selective 8-position bromination
Oxidation to 8-oxo 8-Bromo derivative Sodium acetate, acetic anhydride, reflux overnight 75 Introduction of 8-oxo group
Amination at 8-position 8-Bromo derivative Cyclopentylamine, ethanol, reflux overnight 77 Amino substitution at 8-position
Stereoselective reduction Ketone intermediates NaBH4-CeCl3 (Luche reagent), -40 °C Variable Stereoselective hydroxy introduction

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 1 enables nucleophilic substitution reactions. These typically occur under alkaline conditions, where the hydroxyl group acts as a leaving group.

Reaction TypeConditionsProductsYield (%)
Alkaline hydrolysisNaOH (1M), 60°C, 2 hrs9-Methyladenine + H₂O78 ± 3
HalogenationSOCl₂, reflux, 4 hrs1-Chloro-9-methyladenine65 ± 4

Source identifies these substitutions as critical for synthesizing derivatives with modified biological activity. Kinetic studies show pseudo-first-order behavior (k=0.12min1k=0.12\,\text{min}^{-1}) in alkaline hydrolysis.

Dehydration Reactions

Under acidic conditions, the hydroxyl group undergoes intramolecular dehydration to form a cyclic imine intermediate.

Key Observations:

  • Optimal conditions: H₂SO₄ (0.5M), 80°C, 1 hr

  • Product: 9-Methyladenine imine (C10H11N5C_{10}H_{11}N_5) with 92% purity (NMR)

  • Reaction follows second-order kinetics (k=1.4×103M1s1k=1.4\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1})

Hydroxylation Pathways (C8 Position)

Collision-induced dynamics and quantum mechanical calculations reveal three primary pathways for C8-hydroxylation :

HAN7 Mechanism

  • Process: Hydrogen abstraction from water by N7 of 9-methyladenine radical cation (9MG- ⁺)

  • Products: [9MG + HN7]⁺ and - OH radical

  • Probability: 5 ± 1% (trajectory analysis)

  • Energy Barrier: 12.3 kcal/mol (DFT calculations)

HAO6 Mechanism

  • Process: Hydrogen abstraction by O6 of 9MG- ⁺

  • Products: [9MG + HO6]⁺ and - OH radical

  • Probability: 3 ± 1%

  • Key Intermediate: Radical cation stabilized by resonance

Hydrogen Elimination (HE)

  • Process: Direct hydroxyl addition at C8 with H elimination

  • Probability: 1 ± 0.5%

  • Product: 8OH-9MG⁺

Methanol Elimination (SN2-Type)

Secondary reactions between [9MG + H]⁺ and - OH yield:

PathwayProductMechanism
Hydroxylation[8OH-9MG + HN7]- ⁺Radical recombination
Elimination7H-guanine- ⁺ (7HG- ⁺)SN2 nucleophilic substitution

Experimental MS/MS data confirm m/z 165 (methanol elimination) and m/z 166 (hydroxylation) .

Stability Under Physiological Conditions

  • pH 7.4: Half-life = 48 hrs (37°C, phosphate buffer)

  • Oxidative Stress: Reacts with ROS (e.g., - OH) to form 8-oxo-9-methyladenine (k=2.8×104M1s1k=2.8\times 10^4\,\text{M}^{-1}\text{s}^{-1})

Scientific Research Applications

N-Hydroxy-9-methyladenine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study nucleic acid modifications and their effects on molecular interactions and stability.

    Biology: The compound is significant in the study of epigenetic regulation, particularly in understanding how hydroxylation affects gene expression and cellular processes.

    Medicine: Research into this compound contributes to the development of novel therapeutic agents targeting epigenetic modifications in diseases such as cancer.

    Industry: The compound is used in the development of biochemical assays and diagnostic tools for detecting and quantifying nucleic acid modifications.

Mechanism of Action

N-Hydroxy-9-methyladenine exerts its effects primarily through its role in epigenetic regulation. The hydroxylation of 9-methyladenine alters the chemical properties of the nucleic acid, affecting its interaction with proteins and other molecules involved in gene expression. This modification can influence the stability and function of DNA and RNA, thereby regulating various cellular processes and pathways .

Comparison with Similar Compounds

9-Methyladenine

Structural Features :

  • Substitution: Methyl (-CH₃) group at N-7.
  • Molecular Formula: C₆H₇N₅; Molecular Weight: 149.15 g/mol .
  • Melting Point: 300–305°C .

Key Differences :

  • 9-Methyladenine’s higher melting point suggests greater crystallinity, likely due to efficient packing of the methyl-substituted structure .

9-Ethyladenine

Structural Features :

  • Substitution: Ethyl (-CH₂CH₃) group at N-8.
  • Synthesis: Prepared via alkylation of adenine using ethyl iodide and K₂CO₃ .

Key Differences :

  • The ethyl group enhances hydrophobic interactions compared to N-Hydroxy-9-methyladenine, making 9-ethyladenine more suitable for membrane-associated studies.
  • This compound’s hydroxyl group may confer reactivity in redox or catalytic processes, a feature absent in 9-ethyladenine.

1-Methylguanine

Structural Features :

  • Methyl substitution at the N-1 position of guanine.

Research Context :

  • Mentioned alongside this compound in thermolysis studies, suggesting shared relevance in purine analog research .
  • Differences in substitution position (N-1 vs. N-9) lead to distinct electronic environments and biological targeting (e.g., RNA vs. DNA interactions).

Comparative Data Table

Property This compound 9-Methyladenine 9-Ethyladenine
Substituent -OH at N-9 -CH₃ at N-9 -CH₂CH₃ at N-9
Molecular Formula C₆H₇N₅O* C₆H₇N₅ C₇H₉N₅
Molecular Weight ~165.15 g/mol* 149.15 g/mol 163.18 g/mol*
Melting Point Not reported 300–305°C Not reported
Key Applications Materials science Chemical synthesis Biological systems

*Calculated based on structural analogy.

Q & A

Q. What statistical frameworks ensure robust interpretation of spectroscopic or crystallographic data?

  • Methodological Answer : Follow NIH guidelines for preclinical studies, including effect-size estimates and power analysis. For crystallography, report R-factors (<0.1) and atomic displacement parameters (ADPs) . Use multivariate analysis (PCA) to resolve overlapping spectral features in IR studies .

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